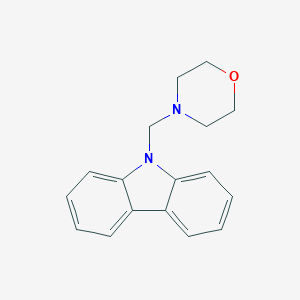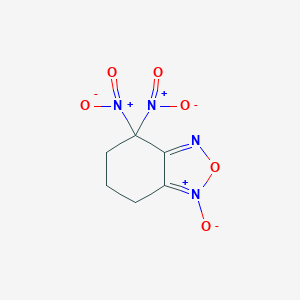
2-((6-NITRO-BENZO(1,3)DIOXOL-5-YLMETHYLENE)-AMINO)-N-PHENYL-BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-NITRO-BENZO(1,3)DIOXOL-5-YLMETHYLENE)-AMINO)-N-PHENYL-BENZAMIDE is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a nitro group, and a benzamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-NITRO-BENZO(1,3)DIOXOL-5-YLMETHYLENE)-AMINO)-N-PHENYL-BENZAMIDE typically involves a multi-step process:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Formation of the Benzamide Moiety: The benzamide moiety is prepared by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Condensation Reaction: Finally, the benzodioxole derivative and the benzamide are condensed in the presence of a suitable catalyst, such as acetic acid, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2-[({6-amino-1,3-benzodioxol-5-yl}methylene)amino]-N-phenylbenzamide.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the nitro group and benzodioxole ring is particularly significant in drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-((6-NITRO-BENZO(1,3)DIOXOL-5-YLMETHYLENE)-AMINO)-N-PHENYL-BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-N-methylbenzamide
- 2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-N-ethylbenzamide
- 2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-N-propylbenzamide
Uniqueness
Compared to similar compounds, 2-[({6-n
Properties
Molecular Formula |
C21H15N3O5 |
|---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
2-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H15N3O5/c25-21(23-15-6-2-1-3-7-15)16-8-4-5-9-17(16)22-12-14-10-19-20(29-13-28-19)11-18(14)24(26)27/h1-12H,13H2,(H,23,25) |
InChI Key |
ZPGOJSAXRPXJML-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Ethoxy-2-oxoethyl)amino]-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B403761.png)
![6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403763.png)
![S-{4-[4-(2-furoylsulfanyl)phenoxy]phenyl} 2-furancarbothioate](/img/structure/B403764.png)


![Methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B403767.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2,4-dichlorobenzoyl)oxime](/img/structure/B403771.png)


![(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE](/img/structure/B403775.png)

![5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine](/img/structure/B403777.png)
![4H,8H-[1,2,5]oxadiazolo[3,4-f][2,1,3]benzoxadiazole-4,8-dione](/img/structure/B403778.png)
